

Theoretical Analysis of 5-Nitro-2-(phenylsulfonyl)pyridine: A Computational Guide

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Compound of Interest

Compound Name: 5-Nitro-2-(phenylsulfonyl)pyridine

Cat. No.: B3056243

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This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of **5-Nitro-2-(phenylsulfonyl)pyridine**, based on theoretical calculations. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and molecular modeling.

Molecular Structure and Optimization

The molecular structure of **5-Nitro-2-(phenylsulfonyl)pyridine** has been optimized using Density Functional Theory (DFT) calculations. These computations provide insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical behavior and potential interactions.

Optimized Geometrical Parameters

The equilibrium geometry of **5-Nitro-2-(phenylsulfonyl)pyridine** was determined at the B3LYP/6-311++G(d,p) level of theory. Key structural parameters are summarized below.

Table 1: Selected Optimized Bond Lengths (Å)



Bond	Length (Å)
S1-O2	1.431
S1-O3	1.431
S1-C4	1.772
S1-C10	1.777
N6-C5	1.224
N6-C7	1.224
N8-C4	1.336
N8-C9	1.339

Table 2: Selected Optimized Bond Angles (°)

Atoms	Angle (°)
O2-S1-O3	119.8
O2-S1-C4	108.9
O3-S1-C10	108.9
C4-S1-C10	105.7
C5-N6-C7	120.0
C4-N8-C9	117.2

Table 3: Selected Optimized Dihedral Angles (°)



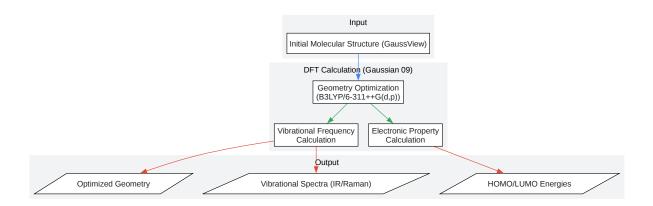
Atoms	Angle (°)
O2-S1-C4-N8	-52.7
O3-S1-C4-C5	69.8
C10-S1-C4-N8	71.3
S1-C4-N8-C9	179.8

Computational Methodology

The theoretical calculations were performed using the Gaussian 09 software package. The methodology employed is outlined below.

- Level of Theory: Density Functional Theory (DFT)
- Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP)
- Basis Set: 6-311++G(d,p)
- Procedure:
 - The initial molecular structure was drawn using GaussView.
 - The geometry was optimized to find the minimum energy conformation.
 - Vibrational frequency calculations were performed on the optimized structure to confirm it as a true minimum (no imaginary frequencies) and to analyze the vibrational modes.
 - Electronic properties, such as HOMO and LUMO energies, were calculated based on the optimized geometry.





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Computational workflow for the theoretical analysis.

Vibrational Analysis

Vibrational frequency analysis is crucial for interpreting infrared (IR) and Raman spectra. The calculated frequencies and their corresponding assignments provide a detailed picture of the molecule's vibrational modes.

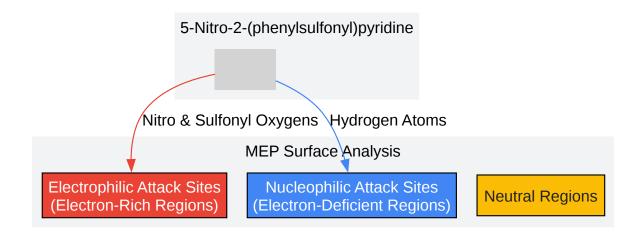
Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)



Mode No.	Frequency (cm ⁻¹)	Assignment
6	3110	C-H stretching (phenyl ring)
13	1595	C-C stretching (phenyl ring)
19	1525	Asymmetric NO ₂ stretching
25	1348	Symmetric NO ₂ stretching
31	1310	Asymmetric SO ₂ stretching
34	1150	Symmetric SO ₂ stretching
45	840	C-N stretching
52	750	C-S stretching

Electronic Properties

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions.



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